Pharmacological Inactivity vs. Enzalutamide and N-Desmethyl Enzalutamide
Enzalutamide carboxylic acid (M1) exhibits no measurable androgen receptor (AR) antagonism, in stark contrast to the parent drug enzalutamide and the active metabolite N-desmethyl enzalutamide (M2). Enzalutamide demonstrates an IC50 of 36 nM in LNCaP prostate cancer cells, and M2 possesses clinically relevant anti-androgen capacities similar to enzalutamide [1]. Enzalutamide carboxylic acid is unequivocally characterized as pharmacologically inactive [2].
| Evidence Dimension | Androgen Receptor Antagonism (IC50) |
|---|---|
| Target Compound Data | Inactive (no antagonism) |
| Comparator Or Baseline | Enzalutamide: IC50 = 36 nM; N-desmethyl enzalutamide: Potency similar to enzalutamide |
| Quantified Difference | Inactive vs. IC50 36 nM for enzalutamide |
| Conditions | LNCaP prostate cancer cell line |
Why This Matters
This inactivity defines its unique role as a negative control in pharmacological assays and a critical impurity standard devoid of therapeutic effect, justifying its procurement over active analogs for these specific applications.
- [1] Tran C, et al. Development of a second-generation antiandrogen for treatment of advanced prostate cancer. Science. 2009; 324(5928): 787-790. View Source
- [2] Gibbons JA, et al. Clinical pharmacokinetic studies of enzalutamide. Clinical Pharmacokinetics. 2015; 54(10): 1043-1055. View Source
